molecular formula C18H19N3O4 B15098153 3,5-dimethoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

3,5-dimethoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

Cat. No.: B15098153
M. Wt: 341.4 g/mol
InChI Key: RKSBXIYMLFAHTN-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of methoxy groups at the 3 and 5 positions of the benzene ring, and a quinazolinone moiety attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide typically involves multiple steps:

    Formation of the Quinazolinone Moiety: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents under acidic or basic conditions.

    Attachment of the Benzamide Group: The quinazolinone intermediate is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The quinazolinone moiety can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 3,5-dihydroxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide.

    Reduction: Formation of 3,5-dimethoxy-N-(7-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Biological Studies: Used as a probe to study the function of quinazolinone-containing enzymes and receptors.

    Chemical Biology: Employed in the design of chemical probes to investigate cellular pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials and catalysts due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzamide: Lacks the quinazolinone moiety, making it less complex and potentially less active in certain biological contexts.

    N-(7-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide: Lacks the methoxy groups, which may affect its chemical reactivity and biological activity.

    3,5-Dimethoxy-N-(quinazolin-2-yl)benzamide: Similar structure but without the tetrahydroquinazolinone moiety, which may influence its stability and interactions.

Uniqueness

3,5-Dimethoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is unique due to the presence of both methoxy groups and the quinazolinone moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

3,5-dimethoxy-N-(7-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)benzamide

InChI

InChI=1S/C18H19N3O4/c1-10-4-15-14(16(22)5-10)9-19-18(20-15)21-17(23)11-6-12(24-2)8-13(7-11)25-3/h6-10H,4-5H2,1-3H3,(H,19,20,21,23)

InChI Key

RKSBXIYMLFAHTN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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